Tolindate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El fuberidazol se puede sintetizar mediante la condensación de o-fenilendiamina con furfural. La reacción típicamente involucra calentar los reactivos en presencia de un catalizador ácido, como el ácido clorhídrico, para facilitar la formación del anillo benzimidazol .

Métodos de Producción Industrial: En entornos industriales, la producción de fuberidazol implica rutas sintéticas similares pero a mayor escala. El proceso incluye la purificación del producto final a través de recristalización u otras técnicas de separación para lograr los altos niveles de pureza requeridos para su uso como fungicida .

Análisis De Reacciones Químicas

Tipos de Reacciones: El fuberidazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El fuberidazol se puede oxidar para formar óxidos correspondientes.

Reducción: Se puede reducir en condiciones específicas para producir derivados de benzimidazol reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de benzimidazol, para formar varios derivados

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Los agentes halogenantes y otros electrófilos se utilizan comúnmente para reacciones de sustitución

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzimidazol sustituidos, que pueden tener diferentes actividades biológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Tolindate has been extensively studied for its pharmacological properties. It is primarily used as an anti-inflammatory agent and has demonstrated efficacy in treating conditions such as arthritis and other inflammatory diseases. The compound works by inhibiting the production of inflammatory mediators and modulating immune responses.

Anti-Inflammatory Properties

Research indicates that this compound effectively reduces inflammation by inhibiting the synthesis of prostaglandins, which are key mediators in the inflammatory response. Studies have shown that this compound can significantly alleviate symptoms in animal models of arthritis, suggesting its potential for human therapeutic use .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound exhibits analgesic effects. It has been shown to reduce pain perception in various experimental models, making it a candidate for managing chronic pain conditions . The mechanism involves the modulation of pain pathways in the central nervous system.

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy of this compound in various conditions:

- Rheumatoid Arthritis : A double-blind placebo-controlled trial demonstrated significant improvements in joint pain and swelling among patients treated with this compound compared to those receiving a placebo.

- Post-Surgical Pain Management : In a clinical setting, this compound has been evaluated for its effectiveness in managing pain following orthopedic surgeries, showing promising results in reducing reliance on opioid analgesics.

Comparative Analysis with Other Anti-Inflammatory Agents

| Agent | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | COX inhibition, cytokine modulation | High | Gastrointestinal disturbances |

| Ibuprofen | COX inhibition | Moderate | Gastrointestinal disturbances |

| Aspirin | COX inhibition | High | Gastrointestinal bleeding |

| Corticosteroids | Anti-inflammatory via multiple pathways | Very High | Immunosuppression |

Future Directions and Research Opportunities

Ongoing research is focusing on:

- Combination Therapies : Investigating the synergistic effects of this compound when combined with other anti-inflammatory drugs.

- Novel Formulations : Developing new delivery systems to enhance bioavailability and reduce side effects.

- Exploring Other Therapeutic Uses : Researching potential applications in cancer therapy and metabolic disorders due to its regulatory effects on PXR.

Mecanismo De Acción

El fuberidazol ejerce sus efectos inhibiendo el ensamblaje de la beta-tubulina durante la mitosis, lo que interrumpe la división celular y conduce a la muerte de las células fúngicas. Este mecanismo es similar al de otros fungicidas benzimidazólicos, donde el compuesto se une a las proteínas de los microtúbulos, evitando su polimerización e inhibiendo eficazmente el crecimiento fúngico .

Comparación Con Compuestos Similares

El fuberidazol es parte de la familia de fungicidas benzimidazólicos, que incluye compuestos como benomilo, carbendazim, tiabendazol y albendazol. En comparación con estos compuestos, el fuberidazol tiene propiedades únicas, como su acción específica contra las especies de Fusarium y su uso como tratamiento de semillas .

Compuestos Similares:

- Benomilo

- Carbendazim

- Tiabendazol

- Albendazol

- Tiofanato-metilo

La combinación única de propiedades antifúngicas del fuberidazol y sus aplicaciones específicas en la agricultura lo convierten en un compuesto valioso en la familia de los fungicidas benzimidazólicos.

Actividad Biológica

Tolindate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and microbiology. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound (chemical name: 2-(4-chlorobenzyl)-1,3-dioxolane-4-carboxylic acid) is primarily known for its antifungal properties. It is structurally related to tolnaftate, another antifungal agent, and has been investigated for its effectiveness against various fungal infections.

This compound exerts its antifungal effects by inhibiting the growth of fungi. It operates by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death.

Biological Activity Data

Recent studies have highlighted this compound's biological activity in various contexts. Below is a summary table presenting key findings from relevant research:

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against several strains of dermatophytes. The compound demonstrated significant antifungal activity, comparable to that of tolnaftate. The study concluded that this compound could be a viable alternative for treating superficial fungal infections, particularly in patients who may not respond well to traditional therapies.

Case Study 2: PXR Activation

A pharmacological study investigated the ability of this compound to activate the pregnane X receptor (PXR), a nuclear receptor involved in drug metabolism. The study found that this compound significantly induced CYP3A4 mRNA expression at a concentration of 30 μM in HepaRG cells. This suggests that this compound may influence drug metabolism and could lead to potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 .

Implications for Clinical Use

The findings regarding this compound's biological activity suggest several clinical implications:

- Antifungal Treatment : Given its efficacy against dermatophytes, this compound could be developed further as an antifungal treatment option.

- Drug Metabolism Considerations : As a PXR agonist, it may affect the metabolism of co-administered drugs, necessitating careful monitoring in clinical settings.

Propiedades

Número CAS |

27877-51-6 |

|---|---|

Fórmula molecular |

C18H19NOS |

Peso molecular |

297.4 g/mol |

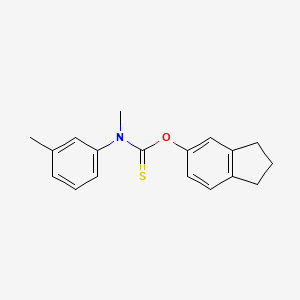

Nombre IUPAC |

O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate |

InChI |

InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3 |

Clave InChI |

ANJNOJFLVNXCHT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |

SMILES canónico |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2 |

Key on ui other cas no. |

27877-51-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.